molecular formula C15H20ClNOS B2688022 (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride CAS No. 2034282-44-3

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride

Cat. No.: B2688022
CAS No.: 2034282-44-3
M. Wt: 297.84
InChI Key: HKNQVNJAIXJFQF-UHFFFAOYSA-N
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Description

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride is a chemical compound that features a benzo[b]thiophene moiety linked to a piperidine ring via a methylene bridge, with a hydroxymethyl group attached to the piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride typically involves several key steps:

    Formation of the Benzo[b]thiophene Moiety: This can be achieved through cyclization reactions involving thiophenes and appropriate substituents.

    Attachment to Piperidine: The benzo[b]thiophene derivative is then linked to a piperidine ring via a methylene bridge. This step often involves nucleophilic substitution reactions where the benzo[b]thiophene derivative reacts with a piperidine derivative.

    Introduction of the Hydroxymethyl Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations in industrial synthesis include the availability of starting materials, reaction efficiency, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions, particularly at the benzo[b]thiophene moiety, using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.

    Reduction: Formation of reduced benzo[b]thiophene derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological targets. Its structure suggests it may interact with proteins or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a promising candidate for new drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[b]thiophene moiety may facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged regions of the target. This dual interaction can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1-(Benzo[b]thiophen-2-ylmethyl)piperidin-4-yl)methanol hydrochloride: Similar structure but with the benzo[b]thiophene moiety attached at a different position.

    (1-(Benzo[b]furan-3-ylmethyl)piperidin-4-yl)methanol hydrochloride: Similar structure but with a benzo[b]furan moiety instead of benzo[b]thiophene.

    (1-(Indol-3-ylmethyl)piperidin-4-yl)methanol hydrochloride: Similar structure but with an indole moiety.

Uniqueness

(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride is unique due to the specific positioning of the benzo[b]thiophene moiety, which can influence its binding properties and biological activity. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and chemical reactions.

By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

[1-(1-benzothiophen-3-ylmethyl)piperidin-4-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS.ClH/c17-10-12-5-7-16(8-6-12)9-13-11-18-15-4-2-1-3-14(13)15;/h1-4,11-12,17H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQVNJAIXJFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2=CSC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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